2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
Description
This compound (CAS: 1700076-81-8) is an Fmoc-protected amino acid derivative with a 4-bromophenyl substituent and a methylated amine. Its molecular formula is C₂₄H₂₀BrNO₄ (MW: 466.33 g/mol). The methyl group on the amine introduces steric hindrance, which may influence coupling efficiency in peptide chains .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHHQTHSFJCKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)Br)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its CAS number 2253640-82-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C32H32BrNO6
- Molecular Weight : 606.5036 g/mol
- SMILES : OC(=O)COC1(CCOC2(C1)CCN(CC2)C(=O)OCC1c2ccccc2c2c1cccc2)c1ccc(cc1)Br
The compound functions primarily as an alpha-amino acid amide derivative, which influences various biological pathways. Its structural features suggest potential interactions with several protein targets, including:
- Carboxypeptidase A1 : Involved in the hydrolysis of peptide bonds, which may play a role in metabolic processes and inflammation regulation .
- CYP450 Enzymes : The compound shows low inhibitory promiscuity against various CYP450 enzymes, suggesting a favorable safety profile with respect to drug-drug interactions .
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit anticancer properties through apoptosis induction and cell cycle arrest. For example, studies have shown that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines by modulating signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK .
Antimicrobial Properties
The compound has demonstrated activity against a range of pathogens, including bacteria and viruses. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
Some studies suggest that compounds with similar configurations can cross the blood-brain barrier, offering neuroprotective effects in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of structurally related compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, attributed to the induction of apoptosis via caspase activation pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial potential was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Pharmacokinetics
The pharmacokinetic profile indicates good absorption characteristics with a predicted human intestinal absorption rate of approximately 90% . The compound is not a substrate for P-glycoprotein transporters, suggesting minimal efflux from cells.
Safety Profile
Toxicological assessments indicate that the compound has low acute toxicity (LD50 > 2000 mg/kg in rats), and it does not exhibit significant cardiotoxicity as evidenced by hERG inhibition studies .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases, including cancer and neurological disorders. The fluorenylmethoxycarbonyl (Fmoc) group is often used in peptide synthesis, allowing for the protection of amino groups during chemical reactions.
Synthesis of Amino Acids
Research has demonstrated that this compound can serve as a precursor for synthesizing unnatural α-arylated amino acids. These amino acids are crucial in the design of peptide-based drugs, enhancing their bioactivity and specificity .
Bioconjugation Studies
Due to its functional groups, this compound is suitable for bioconjugation applications. It can be linked to biomolecules, such as antibodies or enzymes, improving their pharmacokinetic properties and targeting capabilities in therapeutic contexts.
Case Study 1: Synthesis of Unnatural Amino Acids
A study published in Nature demonstrated the scalable synthesis of unnatural α-arylated amino acids from derivatives of this compound. The researchers highlighted the efficiency and yield of the process, making it a viable route for pharmaceutical applications .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The presence of the bromophenyl group appears to enhance its interaction with biological targets involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
3-Bromophenyl Analog
- Structure: 2-(3-Bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid (CAS: 1700076-81-8).
- Key Differences: Positional isomerism shifts the bromine from the para to meta position, altering electronic and steric profiles.
4-Methoxyphenyl Derivative
- Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS: 1260596-73-3).
- Key Differences : The electron-donating methoxy group increases solubility in polar solvents compared to the electron-withdrawing bromine. The stereospecific (S)-configuration may enhance chiral recognition in enzymatic systems .
2,4-Dimethoxyphenyl Derivative
- Structure: 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid.
- Key Differences: Dual methoxy groups further enhance hydrophilicity. The phenoxyacetic acid linker extends spatial flexibility, making it suitable for resin conjugation in SPPS .
Aliphatic and Cyclic Substituents
4,4-Difluorocyclohexyl Derivative
- Structure: 2-(4,4-Difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS: 2279457-71-3).
- Key Differences: The fluorinated cyclohexyl group increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration.
Dehydro-Leucine Derivative
- Structure: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid (Fmoc-4,5-dehydro-Leu-OH, CAS: 131177-58-7).
- Key Differences : The α,β-unsaturated double bond in the side chain introduces rigidity, limiting conformational flexibility. This property is advantageous in stabilizing β-turn structures in peptides .
Complex Architectures
Spirocyclic Compound
- Structure: 2-{[2-(4-Bromophenyl)-7-[[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid (MW: 576.49 g/mol).
- Key Differences : The spiro framework imposes structural rigidity, which may enhance binding specificity in enzyme-active sites. However, the increased molecular weight could reduce synthetic yields .
Tranexamic Acid Derivative
Data Tables
Table 1. Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
